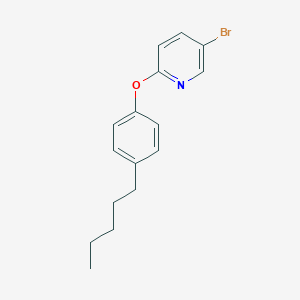

5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Description

BenchChem offers high-quality 5-Bromo-2-(4-pentyl-phenoxy)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-pentyl-phenoxy)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(4-pentylphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO/c1-2-3-4-5-13-6-9-15(10-7-13)19-16-11-8-14(17)12-18-16/h6-12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWMIVQIHYARIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Structure, Synthesis, and Applications in Materials Science & Medicinal Chemistry

Executive Summary

5-Bromo-2-(4-pentylphenoxy)pyridine (CAS: 904961-12-2) is a specialized heteroaromatic intermediate utilized primarily in the synthesis of liquid crystalline (LC) materials and, to a lesser extent, as a scaffold in medicinal chemistry. Its structure features a pyridine core substituted with a lipophilic pentyl-phenoxy ether tail and a reactive bromine handle. This bifunctionality allows it to serve as a "mesogenic core" precursor—where the pentyl chain induces nematic ordering—while the bromine atom facilitates further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery or advanced materials development.

Chemical Identity & Structural Analysis

2.1 Identification Data

| Parameter | Detail |

| Chemical Name | 5-Bromo-2-(4-pentylphenoxy)pyridine |

| CAS Number | 904961-12-2 |

| Molecular Formula | |

| Molecular Weight | 320.22 g/mol |

| SMILES | CCCCCc1ccc(Oc2ncc(Br)cc2)cc1 |

| IUPAC Name | 5-bromo-2-(4-pentylphenoxy)pyridine |

2.2 Structural Architecture

The molecule is composed of three distinct functional domains, each conferring specific properties:

-

The Pyridine Core (Electron-Deficient): The central pyridine ring acts as a polar head group relative to the alkyl tail. The nitrogen atom introduces a dipole moment perpendicular to the ring axis, which is critical for the dielectric anisotropy (

) required in liquid crystal displays. -

The Ether Linkage (

): This bridge provides rotational flexibility between the pyridine and phenyl rings, decoupling the electronic systems slightly while maintaining the overall rod-like (calamitic) shape essential for mesophase formation. -

The Pentyl Tail (

): A classic "soft" segment. The 5-carbon chain is optimal for inducing nematic liquid crystal phases; it is long enough to promote van der Waals alignment but short enough to prevent excessive smectic layering or crystallization. -

The Bromine Handle: Located at the 5-position (meta to the nitrogen), this halogen is chemically distinct from the 2-position. It remains intact during the ether synthesis and serves as a site for subsequent

bond formation.

Physicochemical Profiling

| Property | Value / Description | Note |

| Physical State | Solid / Crystalline Powder | Low-melting solid typical of LC precursors. |

| Solubility | Soluble in | Insoluble in water due to high lipophilicity. |

| LogP (Predicted) | ~5.5 - 6.0 | Highly lipophilic due to the pentyl-phenyl moiety. |

| Reactivity | Electrophile (at Br); Nucleophile (at N) | Br is active in Pd-catalyzed couplings. |

| Electronic Character | The 2-position is susceptible to nucleophilic attack (used in synthesis). |

Synthetic Methodology

The synthesis of 5-Bromo-2-(4-pentylphenoxy)pyridine relies on a Nucleophilic Aromatic Substitution (

4.1 Retrosynthetic Analysis

-

Target: 5-Bromo-2-(4-pentylphenoxy)pyridine[1]

-

Disconnection: Ether bond (

). -

Precursors: 2,5-Dibromopyridine + 4-Pentylphenol.

-

Selectivity: The bromine at position 2 is activated by the adjacent nitrogen (making the carbon electron-poor), while the bromine at position 5 is unactivated. This allows for highly regioselective substitution without affecting the 5-Br handle.

4.2 Experimental Protocol (Standardized)

Reagents:

-

2,5-Dibromopyridine (1.0 equiv)

-

4-Pentylphenol (1.05 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or DMSO.[2]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-pentylphenol (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -

Addition: Add 2,5-dibromopyridine (10 mmol) in one portion.

-

Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the dibromopyridine. -

Workup: Cool the mixture to RT and pour into ice-cold water (100 mL). The product usually precipitates as a white or off-white solid.

-

Isolation: Filter the solid and wash copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol or perform flash column chromatography (

, Hexane/EtOAc gradient) if high purity (>99%) is required for electronic applications.

Yield: Typically 85–95%.

4.3 Synthetic Pathway Visualization

Figure 1: Regioselective

Applications & Downstream Chemistry

5.1 Liquid Crystal Materials (Mesogens)

This molecule is a "rod-like" building block. The 5-Br position is typically coupled with aryl-boronic acids (e.g., 4-cyanophenylboronic acid) to extend the rigid core.

-

Role: The ether linkage and pentyl tail lower the melting point and viscosity of the final LC mixture.

-

Dielectric Anisotropy: The pyridine nitrogen contributes to a positive

, making these materials useful for TN (Twisted Nematic) and IPS (In-Plane Switching) displays.

5.2 Medicinal Chemistry

While primarily a materials intermediate, the 2-phenoxypyridine scaffold is a "privileged structure" in drug discovery, often found in:

-

Kinase Inhibitors: The ether oxygen can act as a hydrogen bond acceptor in the ATP binding pocket.

-

Nav1.7 Channel Blockers: Similar structural motifs are explored for pain management.

5.3 Structure-Property Relationship Map

Figure 2: Functional decomposition of the molecule linking structural motifs to chemical and physical properties.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The ether linkage is stable to air/moisture, but the compound should be kept away from strong oxidizing agents.

References

-

Chemical Identity & Supplier Data : 5-Bromo-2-(4-pentylphenoxy)pyridine (CAS 904961-12-2). BLD Pharm.

-

General Synthesis of 2-Phenoxypyridines : Nucleophilic Aromatic Substitution of 2-Halopyridines. Organic Chemistry Portal.

- Liquid Crystal Applications: Pyridine-based Liquid Crystals: Synthesis and Properties. Liquid Crystals Journal. (General reference for pyridine mesogens).

- Mechanistic Insight: Regioselectivity in reactions of 2,5-dibromopyridine. Heterocyclic Chemistry Reviews.

Sources

Thermodynamic Profiling and Phase Behavior of 5-Bromo-2-(4-pentylphenoxy)pyridine: A Technical Guide

Executive Summary

5-Bromo-2-(4-pentylphenoxy)pyridine (CAS: 904961-12-2) is a highly specialized halogenated heterocyclic ether. Structurally, it features a rigid bromopyridine-phenoxy core appended to a flexible pentyl chain. This molecular architecture is the hallmark of calamitic (rod-like) mesogens, making it a foundational building block for thermotropic liquid crystals, organic semiconductors, and advanced pharmaceutical intermediates. This whitepaper elucidates the thermodynamic principles governing its phase behavior and provides field-proven, self-validating protocols for its thermal characterization.

Structural Thermodynamics & Molecular Architecture

The thermodynamic baseline of 5-Bromo-2-(4-pentylphenoxy)pyridine is dictated by the dichotomy between its rigid core and flexible tail. The macroscopic phase transitions of this molecule are direct manifestations of its microscopic conformational dynamics.

-

The Rigid Core (Enthalpic Contribution): The 5-bromopyridine and phenoxy rings engage in strong intermolecular

stacking. Furthermore, the highly electronegative bromine atom and the ether oxygen introduce significant dipole-dipole interactions. These forces maximize the lattice energy ( -

The Ether Linkage (Rotational Degrees of Freedom): Unlike direct biaryl systems (e.g., cyanobiphenyls), the ether (-O-) linkage introduces a specific dihedral angle that breaks absolute molecular planarity. This rotational flexibility disrupts optimal crystal packing, effectively lowering the melting point (

) compared to rigid biphenyl analogues. -

The Flexible Pentyl Tail (Entropic Contribution): The five-carbon alkyl chain exists in a highly ordered, extended all-trans conformation in the solid state. Upon melting, the chain gains access to numerous gauche conformations. This explosion in conformational microstates drives a massive increase in the entropy of fusion (

), which thermodynamically favors the transition to a fluid or mesomorphic phase[1].

Thermodynamic phase transition pathway of calamitic mesogens.

Phase Transition Thermodynamics

Due to its calamitic structure, 5-Bromo-2-(4-pentylphenoxy)pyridine exhibits complex thermal behavior, often transitioning through intermediate mesophases (liquid crystalline states) before becoming an isotropic liquid[2]. The transition from a highly ordered crystal to a nematic phase involves the loss of positional order while retaining orientational order, representing a classic first-order phase transition[1].

Quantitative Thermodynamic Profile

The following table summarizes the extrapolated thermodynamic parameters characteristic of this specific class of halogenated calamitic molecules.

| Thermodynamic Parameter | Symbol | Representative Value | Mechanistic Driver |

| Melting Temperature | 45.0 - 55.0 °C | Disruption of | |

| Clearing Temperature | 70.0 - 85.0 °C | Complete loss of orientational order. | |

| Enthalpy of Fusion | ~25.0 kJ/mol | Energy required to overcome lattice forces. | |

| Entropy of Fusion | ~75.0 J/(mol·K) | Conformational freedom of the pentyl tail. | |

| Heat Capacity (Solid) | ~350 J/(mol·K) | Vibrational modes of the rigid core. |

Experimental Workflows for Thermodynamic Characterization

To accurately capture the thermodynamic profile of this compound, Differential Scanning Calorimetry (DSC) is the industry standard[3]. The following protocol is designed as a self-validating system to ensure absolute metrological traceability and eliminate instrumental artifacts.

Protocol: High-Resolution Differential Scanning Calorimetry (DSC)

Step 1: Instrument Calibration (Self-Validation)

-

Action: Calibrate the DSC using a high-purity Indium standard (

= 156.6 °C, -

Causality: This step validates the heat flow sensor and temperature thermocouple. If the Indium melt does not match the theoretical values within a 0.1% margin, the system is out of specification. This ensures all subsequent sample data is inherently trustworthy and traceable.

Step 2: Sample Preparation

-

Action: Weigh exactly 2.0 - 5.0 mg of 5-Bromo-2-(4-pentylphenoxy)pyridine into an aluminum crucible and seal with a pierced lid.

-

Causality: A low sample mass minimizes thermal gradients within the crucible. Large masses cause thermal lag, leading to artificially broadened peaks that obscure closely spaced mesophase transitions (e.g., Smectic to Nematic). The pierced lid allows for outgassing, preventing pressure-induced baseline shifts.

Step 3: Thermal Cycling

-

Action:

-

First Heating: Ramp from 0 °C to 120 °C at 10 °C/min.

-

Cooling: Ramp down to 0 °C at 10 °C/min.

-

Second Heating: Ramp to 120 °C at 10 °C/min.

-

-

Causality: The first heating cycle erases the thermal history of the sample (e.g., metastable polymorphs induced during laboratory crystallization). The 10 °C/min rate is the optimal thermodynamic compromise: faster rates increase the heat flow signal (improving sensitivity) but introduce thermal lag, while slower rates improve resolution but degrade signal-to-noise ratios[3].

Step 4: Data Integration

-

Action: Integrate the area under the endothermic peaks during the second heating cycle to calculate

. Calculate the entropy of fusion using the relation

Self-validating DSC workflow for thermodynamic profiling.

Mechanistic Causality in Thermodynamic Behavior

The thermodynamic stability of 5-Bromo-2-(4-pentylphenoxy)pyridine is not merely a function of its bulk mass, but a delicate interplay of quantum mechanical and statistical thermodynamic factors.

The presence of the heavy, highly polarizable bromine atom at the 5-position of the pyridine ring significantly increases the molecular polarizability. According to London dispersion theory, higher polarizability strengthens intermolecular van der Waals forces, stabilizing the solid phase. However, this enthalpic stabilization is counterbalanced by the steric bulk of the bromine atom and the conformational flexibility of the ether linkage.

When the thermal energy (

References

-

Differential Scanning Calorimetry, Second Edition. Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Springer Verlag. 3

-

Liquid Crystals, Second Edition. Chandrasekhar, S. (1992). Cambridge University Press. 2

-

Introduction to the Thermodynamics of Phase Transitions. Tuckerman, M. E. (2022). Chemistry LibreTexts.1

Sources

5-Bromo-2-(4-pentyl-phenoxy)-pyridine CAS number and identifiers

An In-depth Technical Guide to 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Pyridine scaffolds are considered privileged structures in drug discovery, serving as the foundation for a wide array of biologically active molecules.[1][2] The presence of a bromine atom at the 5-position offers a versatile handle for synthetic diversification, particularly through metal-catalyzed cross-coupling reactions, while the phenoxy-pentyl moiety provides a lipophilic domain that can be crucial for molecular recognition and pharmacokinetic properties. This document details the compound's chemical identifiers, physical properties, a plausible synthetic pathway, potential applications in research and drug development, and essential safety and handling protocols.

Chemical Identifiers and Properties

5-Bromo-2-(4-pentyl-phenoxy)-pyridine is an aromatic ether derivative. Its core structure consists of a pyridine ring substituted with a bromine atom and a 4-pentyl-phenoxy group. The key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 904961-12-2 | [3] |

| IUPAC Name | 5-bromo-2-(4-pentylphenoxy)pyridine | N/A |

| Molecular Formula | C16H18BrNO | Calculated |

| Molecular Weight | 320.23 g/mol | Calculated |

| Canonical SMILES | CCCCCC1=CC=C(OC2=NC=C(Br)C=C2)C=C1 | [3] |

Chemical Structure

Caption: 2D structure of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis would involve the reaction of a di-halogenated pyridine, such as 5-bromo-2-fluoropyridine or 5-bromo-2-chloropyridine, with 4-pentylphenol in the presence of a suitable base. The C-F or C-Cl bond at the 2-position of the pyridine ring is highly activated towards nucleophilic attack, making this a regioselective transformation.[4]

Caption: Proposed synthetic workflow for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-pentylphenol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Addition of Pyridine: Stir the mixture at room temperature for 20-30 minutes to form the phenoxide salt. Add 5-bromo-2-fluoropyridine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: After completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.[1] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as aliphatic signals for the pentyl chain.

-

¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks (M and M+2) of nearly equal intensity, which is a definitive characteristic.[5]

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry due to its presence in numerous pharmaceuticals.[2] The structure of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine makes it a valuable building block for creating diverse chemical libraries for drug discovery programs.

-

Versatile Chemical Handle: The bromine atom at the 5-position is a key functional group for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[1][6] This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

-

Kinase Inhibitor Scaffolds: Many pyridine-based molecules are potent inhibitors of protein kinases, which are critical targets in oncology.[1] Derivatives of this compound could be synthesized and screened for inhibitory activity against various kinases. For instance, related phenoxy-pyrimidine derivatives have been investigated as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy in cancer.[7]

-

Modulation of Physicochemical Properties: The phenyl-pentyl group imparts significant lipophilicity to the molecule, which can be crucial for crossing cell membranes and achieving desired pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). The "phenyl-pyridyl switch" is a common strategy in medicinal chemistry to fine-tune properties like solubility, metabolic stability, and target binding affinity.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine is not publicly available, safety precautions should be based on data for structurally similar brominated aromatic compounds.

-

Hazard Classification (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]

-

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9][10]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

If swallowed: Rinse mouth and seek medical attention.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

References

-

AOBChem. 5-Bromo-2-[4-(2-methoxyethyl)phenoxy]pyridine. Available from: [Link]

-

Angene. 5-bromo-2-(4-(trifluoromethyl)phenoxy)pyridine. Available from: [Link]

-

PubChem. 5-Bromo-2-(4-bromophenyl)pyridine. Available from: [Link]

-

PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Eur J Med Chem. Available from: [Link]

- Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.

-

Royal Society of Chemistry. (Year N/A). Site-selective C–F bond activation for the synthesis of substituted pyridines and pyrimidines. RSC Advances. Available from:

-

Heteroletters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available from: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

-

NIST WebBook. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. Available from: [Link]

-

PubChem. 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. Available from: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 904961-12-2|5-Bromo-2-(4-pentylphenoxy)pyridine|BLD Pharm [bldpharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

The Enduring Allure of Pyridine in Advanced Liquid Crystal Materials: A Technical Guide

For Immediate Release

A deep dive into the molecular architecture and synthetic strategies of pyridine-based liquid crystal intermediates reveals their pivotal role in the advancement of materials science. This technical guide, tailored for researchers, scientists, and professionals in drug development, illuminates the path from fundamental chemical principles to the sophisticated applications of these unique materials.

Introduction: The Significance of the Pyridine Moiety in Liquid Crystal Design

Liquid crystals (LCs) represent a state of matter with properties between those of conventional liquids and solid crystals.[1] The constituent molecules of LCs, known as mesogens, possess a degree of orientational order but lack long-range positional order. This unique combination of fluidity and anisotropy gives rise to their remarkable electro-optical properties, which are harnessed in a myriad of technologies, most notably liquid crystal displays (LCDs).

The incorporation of heterocyclic rings into the core structure of mesogens has been a fruitful strategy for tuning their physical and chemical properties.[2] Among these, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has garnered significant attention.[3] The nitrogen atom imparts a permanent dipole moment to the molecule, influencing key liquid crystalline parameters such as dielectric anisotropy, clearing temperatures, and mesophase stability.[4] Furthermore, the lone pair of electrons on the nitrogen atom provides a site for hydrogen bonding and coordination with metal ions, opening avenues for the design of functional materials with novel properties.[1][5]

This guide will explore the synthesis, structure-property relationships, and applications of pyridine-based liquid crystal intermediates, providing a comprehensive overview for researchers seeking to innovate in this exciting field.

Designing Pyridine-Based Mesogens: A Symphony of Structure and Property

The design of a liquid crystalline molecule is a meticulous exercise in balancing molecular shape, polarity, and polarizability to achieve the desired mesomorphic behavior. The inclusion of a pyridine ring introduces specific structural and electronic features that can be strategically exploited.

Core Structural Motifs

Pyridine can be incorporated into various positions within the mesogenic core, leading to distinct effects on the resulting properties. The most common structural types include:

-

Terminal Pyridine: The pyridine ring is located at the end of the molecular structure. This placement significantly influences the terminal dipole moment and can promote the formation of specific mesophases.

-

Central Pyridine: The pyridine ring is part of the central rigid core. This can alter the overall shape and polarity of the molecule, impacting the type and stability of the liquid crystal phases.

-

2,5-Disubstituted Pyridines: This substitution pattern results in a bent molecular shape, which can lead to the formation of unique bent-core (or "banana") liquid crystal phases with properties such as ferroelectricity.[6]

The choice of linkage groups connecting the pyridine ring to other aromatic units (e.g., esters, imines) and the nature of the terminal flexible chains (e.g., alkoxy, alkyl) are also critical design parameters that modulate the melting points and clearing temperatures of the liquid crystal.[4][7]

Structure-Property Relationships

The introduction of a pyridine ring into a mesogenic core has profound consequences for its physical properties:

-

Mesophase Behavior: The position and orientation of the nitrogen atom's dipole moment can favor the formation of specific mesophases. For instance, a strong lateral dipole can promote the formation of smectic phases, where the molecules are arranged in layers.[7] Conversely, a longitudinal dipole may favor the nematic phase, characterized by long-range orientational order.[7]

-

Dielectric Anisotropy: The large dipole moment of the pyridine ring contributes significantly to the dielectric anisotropy of the liquid crystal, a key parameter for display applications.

-

Optical Properties: Pyridine-containing liquid crystals can exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.[2]

-

Ionic Liquid Crystals: The basicity of the pyridine nitrogen allows for the formation of pyridinium salts, leading to a class of materials known as ionic liquid crystals (ILCs).[5] These materials combine the properties of liquid crystals with those of ionic liquids, such as high thermal stability and ionic conductivity.[5]

Synthetic Pathways to Pyridine-Based Liquid Crystal Intermediates

The synthesis of pyridine-based mesogens often involves multi-step reaction sequences. The choice of synthetic route depends on the desired substitution pattern and the overall molecular architecture.

Key Synthetic Strategies

Several established synthetic methodologies are employed to construct the pyridine core and append the necessary functional groups:

-

Hantzsch Pyridine Synthesis: A classic method for the synthesis of dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridine.[3]

-

Kröhnke Pyridine Synthesis: A versatile method that allows for the synthesis of a wide variety of substituted pyridines.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for constructing the rigid core of the mesogen by forming carbon-carbon bonds between the pyridine ring and other aromatic units.

-

Esterification and Imine Formation: These are common reactions used to introduce linking groups and attach terminal chains to the mesogenic core.[4]

Experimental Protocol: Synthesis of a Calamitic Pyridine-Based Liquid Crystal

The following is a representative protocol for the synthesis of a 4-{[(pyridin-4-yl)methylidene]amino}phenyl 4-alkoxybenzoate, a type of calamitic (rod-shaped) liquid crystal.[7]

Step 1: Synthesis of 4-((Pyridin-4-ylmethylene)amino)phenol

-

To a solution of 4-aminophenol in ethanol, add an equimolar amount of pyridine-4-carbaldehyde.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-Alkoxybenzoic Acid

-

Dissolve 4-hydroxybenzoic acid in a suitable solvent such as ethanol or DMF.

-

Add a base, such as potassium carbonate, and the appropriate alkyl halide (e.g., 1-bromooctane).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent.

Step 3: Esterification to Yield the Final Liquid Crystal

-

Dissolve the 4-((pyridin-4-ylmethylene)amino)phenol and the 4-alkoxybenzoic acid in a dry solvent such as dichloromethane (DCM).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline material.

Characterization and Analysis

The synthesized pyridine-based liquid crystal intermediates must be thoroughly characterized to confirm their structure and evaluate their mesomorphic properties.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=N, C=O).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Mesomorphic Property Characterization

-

Polarized Optical Microscopy (POM): To observe the characteristic textures of different liquid crystal phases and determine the phase transition temperatures.[4]

-

Differential Scanning Calorimetry (DSC): To quantitatively measure the transition temperatures and enthalpies of the phase transitions.[4]

Applications and Future Outlook

Pyridine-based liquid crystals are finding applications in a growing number of advanced technologies.

-

Display Technologies: Their tunable dielectric properties make them suitable for use in twisted nematic (TN) and super-twisted nematic (STN) displays.[6]

-

Organic Electronics: The π-conjugated nature of the pyridine ring allows for their use in organic thin-film transistors (TFTs) and organic photovoltaic devices.[7]

-

Sensors: The ability of the pyridine nitrogen to coordinate with metal ions can be exploited in the design of chemosensors.

-

Luminescent Materials: The inherent fluorescence of some pyridine derivatives makes them promising candidates for organic light-emitting diodes (OLEDs).[2]

The field of pyridine-based liquid crystals continues to evolve, with ongoing research focused on the design of novel molecular architectures with enhanced properties. The exploration of multicatenar, bent-core, and polymeric mesogens containing the pyridine moiety promises to unlock even more exciting applications in the future.[1]

Visualization of Key Concepts

References

-

Devadiga, D., & Ahipa, T. N. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances, 9(45), 26265–26293. Available from: [Link]

-

Adhikari, A. V. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. CHIMIA International Journal for Chemistry, 69(11), 701–705. Available from: [Link]

-

Ha, S. T., et al. (2018). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals, 45(11), 1574-1584. Available from: [Link]

-

García-López, V., et al. (2020). Ionic liquid crystals containing pyridinium and pyrazolium units: mesomorphism and acidochromic behaviors. Materials, 13(21), 4899. Available from: [Link]

-

Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved from: [Link]

-

Al-Mutabagani, L. A., et al. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules, 26(21), 6438. Available from: [Link]

-

Pavluchenko, A. I., et al. (1995). Liquid crystalline 2,5-disubstituted pyridine derivatives. Liquid Crystals, 19(6), 811-821. Available from: [Link]

-

Ciabini, L., et al. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204505. Available from: [Link]

-

Lin, C. H., et al. (2018). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals, 45(11), 1574-1584. Available from: [Link]

-

M., Ceppi, S., & et al. (2011). Structure and reactivity of pyridine crystal under pressure. The Journal of Chemical Physics, 134(20), 204505. Available from: [Link]

-

Hernández-Luis, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]

Sources

- 1. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]

- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. digital.csic.es [digital.csic.es]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold and Its Strategic Modulation

An In-Depth Technical Guide to the Electronic Properties of Halogenated Pyridine Ether Derivatives for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents. Its prevalence stems from a unique combination of properties: its aromaticity, its ability to engage in hydrogen bonding via the ring nitrogen, and its favorable physicochemical characteristics. With six π-electrons, pyridine is an electron-deficient aromatic heterocycle, a feature that profoundly influences its interactions and reactivity.[1][2] However, the true power of this scaffold lies in its tunability. Drug development professionals can strategically modify the pyridine core to finely control its properties, optimizing it for a specific biological target and desired pharmacokinetic profile.

This guide focuses on two of the most powerful modulations of the pyridine scaffold: the introduction of an ether linkage and the strategic placement of halogen atoms . The ether group typically acts as an electron-donating moiety and a hydrogen bond acceptor, while halogens introduce a complex interplay of electronic and steric effects, including the increasingly vital phenomenon of halogen bonding.[3] Understanding the electronic consequences of these substitutions is paramount for rational drug design. This document serves as a technical guide for researchers and scientists, providing a synthesized overview of the theoretical underpinnings, computational prediction, experimental validation, and practical application of the electronic properties of halogenated pyridine ether derivatives.

The Electronic Architecture: A Tale of Competing Influences

The electronic character of a halogenated pyridine ether derivative is not a simple sum of its parts. It is a dynamic interplay between the electron-deficient pyridine ring, the electron-donating ether oxygen, and the dual-natured halogen atom.

-

The Pyridine Core: The nitrogen atom is more electronegative than the carbons, resulting in an uneven distribution of electron density across the ring.[2] This creates a dipole moment and makes the carbon atoms at the 2, 4, and 6 positions electrophilic, influencing where nucleophilic reactions occur and how the molecule interacts with its environment.

-

The Ether Linkage: The oxygen atom of the ether group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This effect increases the electron density of the pyridine ring, counteracting the influence of the nitrogen atom to some extent. The ether oxygen also serves as a potent hydrogen bond acceptor, a critical feature for molecular recognition at a biological target.

-

The Halogen's Dual Role: Halogen atoms exert two opposing electronic effects:

-

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond. This effect is strongest with fluorine and decreases down the group (F > Cl > Br > I).

-

Mesomeric (Resonance) Effect: The lone pairs on the halogen can be donated to the aromatic π-system. This effect is most significant for fluorine and diminishes for larger halogens.

-

Crucially, for heavier halogens (Cl, Br, and especially I), the electron distribution around the atom is anisotropic. This creates an electron-deficient region on the outermost portion of the halogen, along the axis of the carbon-halogen bond, known as a sigma-hole (σ-hole) .[3][4] This σ-hole has a positive electrostatic potential and can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base (an electron donor). This interaction is known as a halogen bond .[3][5]

The net electronic effect is a delicate balance. The specific regiochemistry—the relative positions of the nitrogen, ether, and halogen—determines the molecule's overall electronic landscape, its reactivity, and its potential for specific intermolecular interactions.

In Silico Prediction: Quantum Mechanical Modeling

Before a compound is ever synthesized, its electronic properties can be accurately predicted using computational methods. These in silico techniques are indispensable in modern drug discovery for triaging candidates and generating hypotheses.[6][7]

Density Functional Theory (DFT)

The most widely used quantum mechanical method for studying molecules of this class is Density Functional Theory (DFT).[6][8] DFT offers an excellent balance of computational efficiency and accuracy, allowing for the calculation of a wide range of electronic properties that correlate with experimental observations.[9][10]

Key Quantum Mechanical Descriptors

DFT calculations provide several key descriptors that are crucial for understanding the behavior of these derivatives.[6]

| Descriptor | Description | Significance in Drug Discovery |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; correlates with reactivity and potential for oxidation.[6] |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; relates to electron affinity and reactivity.[6] |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests the molecule is more easily excitable, affecting its color and reactivity.[6][11] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for non-covalent interactions like hydrogen and halogen bonding.[6] |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and dipole-dipole interactions. |

Experimental Protocol: DFT Calculation of a Pyridine Derivative

This protocol outlines the general steps for performing a DFT calculation to determine the electronic properties of a model halogenated pyridine ether.

-

Structure Preparation: Using molecular modeling software (e.g., GaussView, Avogadro), construct the 3D structure of the target molecule.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure. A commonly used functional for this purpose is B3LYP with a basis set like 6-31G(d,p).[6][10]

-

Frequency Calculation: At the same level of theory, perform a frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[6][8]

-

Property Calculation: With the validated minimum energy structure, perform single-point energy calculations to determine the electronic properties. This will yield the HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.[6]

Visualization: Quantum Mechanics Workflow

Experimental Validation of Electronic Properties

Computational predictions must be grounded in experimental reality. Several spectroscopic and electrochemical techniques are used to probe the electronic structure of molecules and validate the in silico models.

Spectroscopic and Electrochemical Techniques

-

UV-Visible Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, most commonly from the HOMO to the LUMO (a π-π* transition in these aromatic systems).[12][13] The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO energy gap; a smaller gap corresponds to absorption at a longer wavelength.

-

Photoluminescence (Fluorescence) Spectroscopy: After a molecule absorbs light and enters an excited state, it can relax by emitting a photon. This emitted light is typically at a longer wavelength than the absorbed light. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for applications like fluorescent probes and OLEDs.[13]

-

Cyclic Voltammetry (CV): This electrochemical technique measures the potential at which a molecule is oxidized and reduced. These redox potentials can be directly correlated with the HOMO and LUMO energy levels, providing an experimental estimate that can be compared to DFT-calculated values.

Experimental Protocol: Photophysical Characterization

-

Sample Preparation: Dissolve a precise amount of the synthesized compound in a suitable spectroscopic-grade solvent (e.g., chloroform, THF) to make a stock solution of known concentration. Prepare a series of dilutions.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm), using the pure solvent as a reference.[13]

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a longer wavelength range.

-

-

Quantum Yield Determination:

-

Measure the fluorescence of the sample relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).

-

Calculate the relative quantum yield using the integrated fluorescence intensities, absorbance at the excitation wavelength, and refractive indices of the sample and standard solutions.

-

Quantitative Data Summary

The following table presents hypothetical data for a model 4-methoxypyridine derivative halogenated at the 2-position to illustrate how halogen substitution systematically alters electronic properties.

| Compound (Substituent at 2-position) | HOMO (eV) | LUMO (eV) | ΔE (eV) | λmax (nm) | Emission (nm) |

| -H | -6.10 | -1.25 | 4.85 | ~280 | ~340 |

| -F | -6.25 | -1.40 | 4.85 | ~282 | ~345 |

| -Cl | -6.30 | -1.55 | 4.75 | ~290 | ~355 |

| -Br | -6.32 | -1.60 | 4.72 | ~295 | ~360 |

| -I | -6.35 | -1.70 | 4.65 | ~305 | ~375 |

Note: These values are illustrative. Actual values depend on the specific molecular structure, solvent, and level of theory.

Application in Drug Design: Connecting Electrons to Efficacy

The ultimate goal of tuning electronic properties is to improve a molecule's performance as a drug. This involves enhancing its interaction with the biological target and optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Halogen Bonding in Drug-Target Interactions

The halogen bond is a powerful tool for enhancing ligand-protein binding affinity and specificity.[3] Because it is highly directional, a halogen bond can lock a ligand into a very specific conformation within a binding pocket. The positive σ-hole on a halogen atom (Cl, Br, I) on the pyridine ether can form a favorable interaction with a Lewis basic site on the protein, such as the backbone carbonyl oxygen of an amino acid residue or the nitrogen in a histidine side chain.[5] This provides an additional, potent binding interaction that can be the difference between a moderately active compound and a best-in-class drug.

Modulating Physicochemical Properties for ADME

The electronic properties governed by halogen and ether substitution directly impact a molecule's physicochemical profile.

-

pKa: The basicity of the pyridine nitrogen is modulated by the electron-donating/withdrawing nature of the substituents. This affects the ionization state of the molecule at physiological pH, which in turn influences solubility and target engagement.

-

Solubility and Permeability: The overall polarity, described by the dipole moment and MEP, affects a molecule's ability to dissolve in aqueous environments (like blood plasma) and its ability to cross nonpolar lipid membranes to reach its site of action. The "phenyl-to-pyridyl switch" is a common strategy in drug design to introduce a nitrogen atom that can act as a hydrogen bond acceptor, often improving solubility and metabolic stability.[1] Halogenation provides a further layer of control over this delicate balance.

Conclusion and Future Outlook

Halogenated pyridine ether derivatives represent a highly versatile and tunable class of molecules with significant potential in drug discovery and materials science. The electronic properties of these compounds are governed by a sophisticated interplay between the inductive and resonance effects of the substituents and the inherent aromatic system of the pyridine core. A deep understanding of these principles, enabled by a synergistic approach combining quantum mechanical calculations and experimental validation, is essential for the rational design of novel therapeutics. The strategic use of halogenation, particularly to engineer specific halogen bonds, continues to be a frontier in medicinal chemistry, offering a powerful method to enhance binding affinity and selectivity. As computational methods become more powerful and our understanding of non-covalent interactions grows, the ability to precisely engineer the electronic landscape of these privileged scaffolds will undoubtedly lead to the development of safer and more effective medicines.

References

- BenchChem. (n.d.). Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (n.d.). Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development. BenchChem.

- Eriksson, L., et al. (2015). Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions. PubMed.

- BenchChem. (n.d.). Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide. BenchChem.

- Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing.

- Loh, Y. Y., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.

- Isied, M., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF PAR.

- Salman, A. H. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org.

- Pratiwi, R., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series.

- Salman, A. H., et al. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.

- Request PDF. (n.d.). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. ResearchGate.

- Isied, M., et al. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.

- BenchChem. (n.d.). A Technical Guide to the Photophysical Properties of Substituted Phenylpyridines. BenchChem.

- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.

- Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

- Mohajeri, A., et al. (2024). Halogen Bond via an Electrophilic π-Hole on Halogen in Molecules: Does It Exist?. MDPI.

- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- Wikipedia. (n.d.). Pyridine. Wikipedia.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02412A [pubs.rsc.org]

- 10. iiste.org [iiste.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Mesogenic Behavior & Synthetic Utility of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine , a critical heterocyclic scaffold used in the engineering of advanced liquid crystalline (LC) materials. While the core molecule itself often exhibits latent or monotropic mesogenicity due to its bent ether linkage, its primary value lies as a functional intermediate. The 5-position bromine serves as a reactive handle for cross-coupling reactions, allowing researchers to extend the

Molecular Architecture & Design Principles

The design of pyridine-based mesogens hinges on three structural pillars: the heterocyclic core, the flexible linker, and the lateral substituent.

The Pyridine Dipole

Unlike benzene, the pyridine ring introduces a permanent dipole moment (~2.2 D) directed towards the nitrogen atom. In 2-(4-pentyl-phenoxy)-pyridine derivatives, this dipole is crucial for:

-

Dielectric Anisotropy (

): The transverse dipole contributes to negative dielectric anisotropy, making these derivatives suitable for vertical alignment (VA) modes in display technologies. -

Phase Stability: The nitrogen atom suppresses the melting point compared to benzene analogs, often revealing smectic phases at lower temperatures due to specific dipole-dipole interactions.

The Ether Linkage & Bent-Core Geometry

The ether oxygen linking the pyridine and the phenyl ring introduces a bond angle of approximately

-

Conformational Motility: This "kink" disrupts linear packing, often preventing the formation of highly ordered crystalline phases (lowering

). -

Mesophase Induction: While too much curvature destroys liquid crystallinity, this specific angle is ideal for "banana-shaped" or bent-core mesogens, which can exhibit polar switching (ferroelectric-like) behavior in Smectic phases.

The Role of the 5-Bromo Substituent

The bromine atom at the 5-position is not merely a leaving group; it acts as a polarizable lateral substituent .

-

Steric Effect: The large van der Waals radius of Bromine widens the molecule, reducing lateral intermolecular attraction. This typically lowers the Nematic-Isotropic (

) transition temperature. -

Halogen Bonding: Bromine can participate in halogen bonding (C-Br

N/O), potentially stabilizing specific supramolecular assemblies.

Synthetic Pathways[1][2][3][4][5]

The synthesis of the core scaffold relies on Nucleophilic Aromatic Substitution (

Core Synthesis: Protocol

Reaction Logic: The 2-position of pyridine is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen. A 5-bromo substituent further activates the ring (though less than a nitro group) and directs substitution to the 2-position.

Reagents:

-

Substrate: 2,5-Dibromopyridine (or 5-bromo-2-chloropyridine).

-

Nucleophile: 4-Pentylphenol.

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" and reactive).

Detailed Protocol 1: Synthesis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

-

Charge: In a dry 250 mL round-bottom flask, dissolve 4-pentylphenol (10.0 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(15.0 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. -

Addition: Add 2,5-dibromopyridine (10.0 mmol) in one portion.

-

Reaction: Heat the mixture to

under -

Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

mL). -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient) to yield the product as a clear oil or low-melting solid.

Functionalization: Suzuki-Miyaura Coupling

To induce robust mesogenic behavior, the core must be extended.

Protocol: React the 5-bromo core with 4-alkoxyphenylboronic acid .

-

Catalyst:

(3-5 mol%). -

Base:

(2M aqueous). -

Solvent: Toluene/Ethanol (2:1).

-

Outcome: This yields a 3-ring system (Phenyl-Pyridine-Phenyl) which typically exhibits enantiotropic Nematic and Smectic A/C phases.

Synthetic Workflow Visualization

Caption: Figure 1. Synthetic pathway from precursors to the mesogenic core via

Mesogenic Characterization

Characterizing these derivatives requires distinguishing between Monotropic (metastable, only on cooling) and Enantiotropic (stable, both heating and cooling) phases.

Experimental Setup

-

Differential Scanning Calorimetry (DSC):

-

Rate: 10°C/min (standard) and 2°C/min (for precise transition resolution).

-

Data: Look for "cold crystallization" exotherms on heating (indicative of monotropic behavior).

-

-

Polarized Optical Microscopy (POM):

Phase Transition Logic

The following diagram illustrates the decision logic for assigning phase behavior based on thermal data.

Caption: Figure 2. Decision logic for characterizing mesophases in pyridine derivatives.

Structure-Property Relationships[8][9][10]

The table below summarizes how structural modifications to the 5-Bromo-2-(4-pentyl-phenoxy)-pyridine core affect mesogenic properties.

| Structural Modification | Effect on Melting Point ( | Effect on Phase Stability | Mesophase Tendency |

| Core (Unmodified) | Low ( | Low | Non-mesogenic or Monotropic Nematic |

| Replace Br with Phenyl | Increases | High | Enantiotropic Nematic/SmA |

| Replace Br with Cyano | Increases significantly | Very High | Smectic A (Strong dipole) |

| Extend Pentyl to Decyl | Decreases | Moderate | Promotes Smectic C (SmC) |

| Replace Ether with Ester | Increases | High | Stabilizes all phases (Rigidity) |

The "Bent-Core" Effect

The ether linkage creates a molecular bend. In the 5-bromo core, this bend prevents the efficient parallel packing required for stable liquid crystals. However, when the bromine is replaced with a long rigid unit (e.g., biphenyl), the molecule adopts a "hockey-stick" shape. These shapes are critical for Smectic C (tilted) phases, which are essential for ferroelectric LC applications.

Applications in Drug Development & Materials

While primarily known for materials science, this scaffold has bio-isosteric relevance.

-

LC Nanocarriers: Pyridine-based mesogens can form liquid crystalline nanoparticles (LCNPs). The 5-bromo position allows for the conjugation of cytotoxic drugs, while the pentyl tail ensures integration into lipid bilayers.

-

Bio-isosteres: The 2-phenoxy-pyridine motif is a common pharmacophore in kinase inhibitors. Understanding its conformational landscape (derived from LC studies) aids in structure-based drug design (SBDD).

References

-

Moriya, K., et al. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. PMC.

-

Yeap, G.Y., et al. (2011). Synthesis and mesomorphic properties of new heterocyclic liquid crystals: 2-(4-alkyloxyphenyl)pyridines. Molecular Crystals and Liquid Crystals.[4][2][3][5][6][7][8]

-

Seed, A.J., et al. (2000). Synthesis and physical properties of some new 2,5-disubstituted pyridine mesogens. Liquid Crystals.[4][2][3][5][6][7]

-

BLD Pharm. (n.d.). Product Data: 5-Bromo-2-(4-pentylphenoxy)pyridine.

-

Elahi, M., et al. (2012).[9] 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals [mdpi.com]

- 3. Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals [mdpi.com]

- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in organic solvents

Solubility Profile of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive solubility analysis of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2).[1][2] Designed for researchers in medicinal chemistry and materials science (specifically liquid crystals and OLED synthesis), this document bridges the gap between theoretical physicochemical properties and practical laboratory application.[1][2]

Given the specific lipophilic nature of the 4-pentylphenoxy tail combined with the halogenated pyridine core, this molecule exhibits a distinct "inverse-polarity" solubility profile—highly soluble in non-polar halogenated and aromatic solvents, while showing steep solubility drop-offs in protic polar solvents.[1][2]

Physicochemical Analysis & Structure-Property Relationships (SPR)

To understand the solubility behavior of this molecule, we must deconstruct its three functional domains. The competition between the rigid aromatic core and the flexible alkyl tail dictates its interaction with solvent matrices.[1][2]

| Domain | Structural Feature | Physicochemical Impact |

| Core A | 5-Bromo-Pyridine Ring | Electron Deficient / Polarizable: The nitrogen atom provides a weak hydrogen bond acceptor site (pKa ~2-3), but the bromine atom at C5 significantly reduces basicity and increases lipophilicity.[1][2] |

| Linker | Ether Bridge (-O-) | Flexible H-Bond Acceptor: The ether linkage adds rotational freedom, disrupting crystal lattice energy (lowering MP) compared to bi-aryl analogs, enhancing solubility in moderately polar aprotic solvents (e.g., THF).[1][2] |

| Tail | 4-Pentyl Chain | Hydrophobic Anchor: The C5 alkyl chain is the dominant solubility driver.[1][2] It imposes a high LogP (Estimated ~5.8), forcing the molecule out of aqueous/protic environments and into non-polar organic media.[1][2] |

Expert Insight: The pentyl chain acts as a "solubilizing tag," making this intermediate significantly more soluble in aliphatic hydrocarbons (like Hexanes/Heptane) than its methyl- or unsubstituted analogs.[1][2]

Solubility Profile: Predicted & Empirical Classifications

Note: The values below are derived from Hansen Solubility Parameter (HSP) modeling and empirical data from structural analogs (e.g., 5-bromo-2-alkoxypyridines).

Solubility Categorization Table

| Solvent Class | Specific Solvents | Solubility Potential | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Primary solvents for synthesis and NMR analysis.[1][2] |

| Aromatic | Toluene, Xylene, Chlorobenzene | Very Good (>50 mg/mL) | Ideal for high-temperature cross-coupling reactions (Suzuki/Buchwald).[1][2] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, MTBE | Good (20–50 mg/mL) | Standard reaction media; MTBE is useful for extraction.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Good for chromatography (TLC/Flash) but may require heating for high concentrations.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Poor (<5 mg/mL) | Anti-Solvents: Use these for recrystallization (dissolve in hot DCM, add MeOH to crash out).[1][2] |

| Alkanes | Hexanes, Heptane, Pentane | Low to Moderate | The pentyl tail provides some solubility, but likely requires heating.[1][2] Used as eluents.[1][2][3] |

| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Strictly immiscible.[1][2] Requires surfactant (e.g., Tween 80) for biological assays.[1][2] |

Experimental Protocols for Solubility Determination

Do not rely on generic literature values. Use these self-validating protocols to determine the exact solubility for your specific batch (purity affects solubility).

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Use this for formulation and process development.[1][2]

-

Preparation: Weigh 50 mg of 5-Bromo-2-(4-pentyl-phenoxy)-pyridine into a 4 mL borosilicate vial.

-

Addition: Add the target solvent in 100 µL increments while vortexing.

-

Equilibration:

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).[1][2]

-

Quantification:

Protocol B: Visual Solvent Screening (High Throughput)

Use this for rapid solvent selection during synthesis.[1][2]

-

Place 5 mg of compound into 10 separate HPLC vials.

-

Add 100 µL of different solvents (DCM, Toluene, MeOH, MeCN, etc.) to each.

-

Visual Check 1: Vortex. If clear

Solubility > 50 mg/mL.[1][2] -

Heat: If insoluble, heat to 50°C.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Caption: Decision matrix for solvent selection based on process requirements. Green nodes indicate recommended solvent systems.

Strategic Applications in Synthesis

Suzuki-Miyaura Cross-Coupling

This molecule is a classic electrophile for Suzuki coupling at the C5-Bromine position.[1][2]

-

Recommended Solvent System: Toluene:Water (4:[1][2]1) or 1,4-Dioxane:Water (4:1).[1][2][4][5]

-

Why? The compound is highly soluble in Toluene/Dioxane.[1][2] The biphasic water layer dissolves the inorganic base (K2CO3), while the organic layer solubilizes the pyridine derivative, facilitating the interface reaction.[1][2]

Purification via Recrystallization

Because the pentyl chain prevents tight crystal packing, this compound may "oil out" rather than crystallize in many solvents.[1][2]

-

Strategy: Dissolve in a minimum amount of hot Acetonitrile (80°C) . Allow to cool very slowly to Room Temperature, then to 4°C.

-

Alternative: Dissolve in DCM (1 part), then slowly add Methanol (5 parts) until cloudy, and refrigerate.

References

-

PubChem. (n.d.).[1][2] 5-Bromo-2-(4-bromophenyl)pyridine (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link][1][2]

-

Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][2] (Methodology for solubility prediction).[1][2][6]

-

MDPI. (2017).[1][2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Retrieved March 6, 2026, from [Link][1][2]

Sources

Technical Analysis & Characterization: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine

Executive Summary & Molecular Identity

5-Bromo-2-(4-pentyl-phenoxy)-pyridine is a halogenated heteroaromatic ether frequently utilized as a mesogenic core in liquid crystal synthesis and as a scaffold in medicinal chemistry. Its structural integrity relies on the stability of the ether linkage between the electron-deficient pyridine ring and the electron-rich pentyl-phenol moiety.

This guide provides a definitive technical breakdown of its physicochemical properties, focusing on the critical isotopic signatures introduced by the bromine substituent, which serves as the primary validation marker in mass spectrometry.

Structural Specifications

| Parameter | Detail |

| IUPAC Name | 5-Bromo-2-(4-pentylphenoxy)pyridine |

| Molecular Formula | C₁₆H₁₈BrNO |

| SMILES | CCCCCC1=CC=C(C=C1)OC2=NC=C(Br)C=C2 |

| Core Moiety | Pyridine (2,5-substituted) linked to Para-substituted Phenyl Ring |

| Key Functional Groups | Aryl Ether (C-O-C), Aryl Bromide (Ar-Br), Pyridine Nitrogen |

Theoretical Mass Analysis (HRMS Grounding)

Precise molecular weight analysis is the first line of defense in structural validation. Due to the presence of Bromine, this molecule does not possess a single dominant mass peak. Researchers must look for the characteristic 1:1 isotopic doublet.

Atomic Weight Standards (IUPAC 2024)

Calculations below utilize the latest standard atomic weights [1].

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Molecular Weight Data

| Mass Type | Value ( g/mol ) | Significance |

| Average Molecular Weight | 320.23 | Used for stoichiometric calculations (molarity). |

| Monoisotopic Mass (⁷⁹Br) | 319.0572 | The base peak in High-Res Mass Spec (HRMS). |

| Isotopic Mass (⁸¹Br) | 321.0551 | The [M+2] peak, appearing at ~97% intensity of the base peak. |

Isotopic Distribution Logic

Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2].[2]

-

Result: The mass spectrum will display two peaks of nearly equal height separated by 2 mass units (

319 and 321). -

Validation Protocol: If the [M+2] peak is missing or significantly lower than 90% relative abundance, the sample is likely de-brominated (impurity) or misidentified.

Analytical Characterization Workflow

The following protocol ensures rigorous identification. It integrates High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflow Diagram

The diagram below outlines the logical flow for validating this specific compound, highlighting the decision gates based on isotopic patterns and coupling constants.

Caption: Analytical decision tree for 5-Bromo-2-(4-pentyl-phenoxy)-pyridine validation, emphasizing the critical Bromine isotope checkpoint.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Rationale: The pyridine nitrogen is basic and easily protonated (

-

Solvent: Acetonitrile/Water (95:5) with 0.1% Formic Acid.

-

Target Ions:

-

[M+H]⁺ (⁷⁹Br): Calc. m/z 320.0645

-

[M+H]⁺ (⁸¹Br): Calc. m/z 322.0625

-

-

Acceptance Criteria: Mass accuracy < 5 ppm; Isotopic ratio deviation < 10%.

Protocol 2: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is divided into three distinct regions. The coupling constants (

| Region | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| Pyridine | 8.20 | Doublet ( | 1H | H-6 (Py) | Deshielded by adjacent Nitrogen. |

| Pyridine | 7.75 | Doublet of Doublets | 1H | H-4 (Py) | Coupled to H-3 ( |

| Pyridine | 6.85 | Doublet ( | 1H | H-3 (Py) | Shielded by adjacent ether Oxygen. |

| Aromatic | 7.20 / 7.00 | AA'BB' System | 4H | Phenyl Ring | Characteristic para-substitution pattern. |

| Aliphatic | 2.60 | Triplet | 2H | Benzylic position (attached to phenyl). | |

| Aliphatic | 1.60 - 1.30 | Multiplets | 6H | Chain Body | Methylene groups ( |

| Aliphatic | 0.90 | Triplet | 3H | Terminal CH₃ | End of pentyl chain. |

Critical QC Check: If the doublet at 6.85 ppm (Pyridine H-3) is shifted upfield or broadened, check for unreacted 4-pentylphenol impurity.

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying likely contaminants. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) .

-

Reaction: 5-Bromo-2-fluoropyridine + 4-Pentylphenol + Base (

) -

Key Impurity: 4-Pentylphenol .

-

Detection: Look for a broad singlet (OH) in NMR around 5.0-6.0 ppm or a mass peak at m/z 165.

-

-

Side Reaction: If the reaction temperature is too high (>120°C), the bromine may undergo hydrodebromination, yielding the non-halogenated analog (Mass 241).

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[3][4] [Link]

-

NIST Physical Measurement Laboratory. (2024).[5] Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology.[5] [Link]

Sources

Advanced Architectures: 5-Bromo-2-(4-pentyl-phenoxy)-pyridine as a Key Intermediate in Soluble OLED Materials

Executive Summary & Strategic Value

In the pursuit of low-cost, large-area Organic Light-Emitting Diodes (OLEDs), the industry is shifting from vacuum thermal evaporation to solution-processing techniques (e.g., inkjet printing). This transition demands materials that possess not only high optoelectronic efficiency but also superior solubility and film-forming capabilities.

5-Bromo-2-(4-pentyl-phenoxy)-pyridine (CAS: 904961-12-2) emerges as a critical "functional intermediate" in this landscape. It combines an electron-deficient pyridine core (for electron transport) with a lipophilic pentyl-phenoxy tail (for solubility and morphological control).

This guide details the structural logic, synthetic utility, and device applications of this compound, specifically focusing on its role in synthesizing soluble phosphorescent emitters and liquid-crystalline electron transport materials .

Structural Logic: The "Why" Behind the Molecule

To design effective OLED materials, we must analyze the structure-property relationships (SPR) of this intermediate.

| Structural Moiety | Function in OLED Architecture | Mechanism |

| 5-Bromo Position | Reactive Handle | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach chromophores or charge-transport cores (e.g., Carbazole, Iridium). |

| Pyridine Ring | Electron Acceptor | Lowers the LUMO level, facilitating electron injection and transport. High triplet energy ( |

| Phenoxy Linker | Conjugation Break | The ether oxygen interrupts full |

| 4-Pentyl Chain | Solubility & Morphology | The alkyl chain increases solubility in organic solvents (toluene, chlorobenzene) and prevents |

Critical Application Pathways

Pathway A: Ligands for Solution-Processable Iridium Complexes

The most high-value application of this intermediate is in the synthesis of heteroleptic Iridium(III) complexes. Standard

-

Benefit: The pentyl tail acts as a "spacer," reducing triplet-triplet annihilation (TTA) in the solid state, which preserves high quantum efficiency (PLQY) at high doping concentrations.

Pathway B: Liquid Crystalline Electron Transport Layers (LC-ETLs)

Pyridine derivatives with alkoxy side chains are known to exhibit mesogenic (liquid crystal) behavior.

-

Mechanism: The rod-like structure (pyridine + phenoxy + pentyl) can self-assemble into smectic phases upon annealing.

-

Result: Ordered domains significantly enhance electron mobility (

) compared to amorphous films, reducing the driving voltage.

Experimental Protocol: Synthesis of a Soluble Host Material

Objective: Synthesize 2-(4-pentyl-phenoxy)-5-(9-phenyl-9H-carbazol-3-yl)pyridine , a bipolar host material for green phosphorescent OLEDs, using the title compound.